Benzenesulfonamide, 3-nitro-N-phenyl- Benzenesulfonamide, 3-nitro-N-phenyl-
Brand Name: Vulcanchem
CAS No.: 28791-26-6
VCID: VC3765361
InChI: InChI=1S/C12H10N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h1-9,13H
SMILES: C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Molecular Formula: C12H10N2O4S
Molecular Weight: 278.29 g/mol

Benzenesulfonamide, 3-nitro-N-phenyl-

CAS No.: 28791-26-6

Cat. No.: VC3765361

Molecular Formula: C12H10N2O4S

Molecular Weight: 278.29 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 3-nitro-N-phenyl- - 28791-26-6

Specification

CAS No. 28791-26-6
Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
IUPAC Name 3-nitro-N-phenylbenzenesulfonamide
Standard InChI InChI=1S/C12H10N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h1-9,13H
Standard InChI Key OXJDTNIWMQCOQT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Basic Properties

Benzenesulfonamide, 3-nitro-N-phenyl- (CAS No. 28791-26-6) is a sulfonamide derivative characterized by a benzenesulfonamide core structure with a nitro group at the 3-position and a phenyl substituent attached to the nitrogen atom. The compound has a molecular formula of C12H10N2O4S and a molecular weight of 278.288 g/mol .

Physical Properties

The compound exhibits distinctive physical properties that influence its behavior in various chemical and biological systems. These properties are summarized in Table 1.

Table 1: Physical Properties of Benzenesulfonamide, 3-nitro-N-phenyl-

PropertyValue
Molecular FormulaC12H10N2O4S
Molecular Weight278.288 g/mol
Melting Point122-123 °C
Boiling Point454.2 °C at 760 mmHg
Flash Point228.5 °C
Polar Surface Area91.58 Ų
H-bond Acceptors6
H-bond Donors1
Freely Rotating Bonds3

These physical characteristics contribute to the compound's solubility, stability, and interaction with biological systems, making it potentially valuable for pharmaceutical and chemical applications .

Chemical Properties and Reactivity

Benzenesulfonamide, 3-nitro-N-phenyl- possesses several functional groups that contribute to its chemical reactivity. The sulfonamide group (-SO2NH-) serves as a key pharmacophore in many bioactive compounds, while the nitro group (-NO2) at the 3-position introduces electronic effects that influence the compound's reactivity and biological interactions. The following properties highlight its chemical behavior:

  • LogP: 2.80 (indicating moderate lipophilicity)

  • LogD (pH 5.5): 2.8

  • LogD (pH 7.4): 2.68

  • BCF (pH 5.5): 79.3

  • BCF (pH 7.4): 60.02

  • KOC (pH 5.5): 795.43

  • KOC (pH 7.4): 602.02

These parameters suggest that the compound exhibits moderate lipophilicity and has potential for bioaccumulation, properties that are relevant for its potential pharmaceutical applications.

Structural Relationships and Comparisons with Related Compounds

Benzenesulfonamide, 3-nitro-N-phenyl- belongs to a broader class of sulfonamide compounds that have attracted significant research interest due to their diverse biological activities. Comparing this compound with structurally related derivatives provides valuable insights into structure-activity relationships.

Comparison with Related Compounds

The structural features of Benzenesulfonamide, 3-nitro-N-phenyl- can be compared with related compounds to understand the influence of different functional groups:

Table 2: Structural Comparison of Benzenesulfonamide, 3-nitro-N-phenyl- with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Benzenesulfonamide, 3-nitro-N-phenyl-C12H10N2O4S278.288 g/molBase compound with 3-nitro substituent
3-nitro-N-phenylsulphanilamideC12H11N3O4S293.30 g/molContains an additional amino group on the benzene ring
4-Hydrazino-3-nitro-N-phenyl-benzenesulfonamideC12H12N4O4S308.31 g/molContains hydrazino group at 4-position, providing additional reactivity
N-(4-phenoxyphenyl)benzenesulfonamideC18H15NO3SVaries with substituentsContains phenoxy group, shown to act as PR antagonists

This comparison highlights how small structural modifications can significantly influence the physical, chemical, and potentially biological properties of these compounds.

Chemical Reactions and Transformations

The functional groups present in Benzenesulfonamide, 3-nitro-N-phenyl- make it susceptible to various chemical transformations that could be utilized for the synthesis of derivative compounds with potentially enhanced biological activities.

Applications in Synthetic Chemistry

The compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry. For instance, the nitro group could be reduced and further functionalized to introduce additional diversity, potentially leading to compounds with enhanced biological activities.

Current Research and Future Directions

Research on benzenesulfonamide derivatives is actively progressing, with a focus on their potential applications in medicinal chemistry and pharmaceutical development.

Research Trends

Current research trends involving benzenesulfonamide derivatives include:

  • Development of nonsteroidal PR antagonists based on the benzenesulfonamide scaffold

  • Exploration of structure-activity relationships to enhance potency and selectivity

  • Investigation of novel applications in various therapeutic areas

Future Research Directions

Future research on Benzenesulfonamide, 3-nitro-N-phenyl- and related compounds might focus on:

  • Detailed structure-activity relationship studies to identify optimal substitution patterns

  • Comprehensive biological evaluation to uncover novel therapeutic applications

  • Development of improved synthetic methodologies for the preparation of diverse benzenesulfonamide derivatives

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